molecular formula C12H12N2O3 B11873802 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone CAS No. 41018-97-7

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone

Cat. No.: B11873802
CAS No.: 41018-97-7
M. Wt: 232.23 g/mol
InChI Key: BOMPCFUMDKLVNU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 5-position and two methyl groups at the 2 and 3 positions of the indole ring, along with an ethanone group at the 1-position. The molecular formula of this compound is C12H12N2O3 .

Preparation Methods

The synthesis of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2,3-dimethyl-5-nitrobenzaldehyde and phenylhydrazine . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative .

Chemical Reactions Analysis

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

  • 1-(5-Nitro-1-benzofuran-2-yl)ethanone
  • 1-(5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)ethanone
  • 1-(1-Methyl-5-nitro-1H-benzoimidazol-2-yl)-ethanol

These compounds share similar structural features but differ in the position and type of substituents on the indole ring. The presence of the nitro group at the 5-position and the two methyl groups at the 2 and 3 positions make this compound unique in its reactivity and biological activity .

Properties

CAS No.

41018-97-7

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1-(2,3-dimethyl-5-nitroindol-1-yl)ethanone

InChI

InChI=1S/C12H12N2O3/c1-7-8(2)13(9(3)15)12-5-4-10(14(16)17)6-11(7)12/h4-6H,1-3H3

InChI Key

BOMPCFUMDKLVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C)C

Origin of Product

United States

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